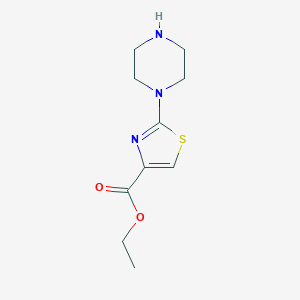

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFAICXZOSXKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545937 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104481-24-5 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Introduction: The Imperative of Structural Certainty

In the landscape of drug discovery and development, the precise molecular architecture of a chemical entity is its foundational principle. It dictates function, reactivity, and biological interaction. Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic compound featuring a confluence of pharmacologically significant motifs: a thiazole ring, a piperazine moiety, and an ethyl ester group. Such structures are of high interest in medicinal chemistry, with analogs showing potential as antipsychotic, antidepressant, or antimicrobial agents.

The unequivocal confirmation of its structure is not merely an academic exercise; it is a critical checkpoint for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards. An erroneous structural assignment can invalidate extensive biological data and lead to costly developmental dead ends.

This guide presents a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for structural confirmation.[1][2][3][4] This integrated workflow ensures the highest degree of scientific integrity and trustworthiness in the final assignment.

The Analytical Workflow: An Integrated Strategy

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Rationale: Mass spectrometry is our first port of call. Its primary function is to determine the molecular weight of the compound with high precision.[2] By using High-Resolution Mass Spectrometry (HRMS), we can obtain a mass measurement accurate to several decimal places, which allows for the unambiguous determination of the elemental formula—a critical, non-negotiable starting point. Furthermore, the fragmentation pattern generated during tandem MS (MS/MS) experiments provides vital clues about the molecule's substructures, acting as a preliminary roadmap for our subsequent NMR analysis.[5]

Expected Data & Interpretation

For this compound (C₁₀H₁₅N₃O₂S), the calculated monoisotopic mass is 241.0888 Da.

-

Molecular Ion ([M+H]⁺): In positive-ion ESI-MS, we expect a prominent peak at m/z 242.0966, corresponding to the protonated molecule. The high-resolution measurement of this peak must align with the calculated value for C₁₀H₁₆N₃O₂S⁺.

-

Isotopic Pattern: The presence of a sulfur atom will be indicated by a characteristic [M+H+2]⁺ peak at m/z 244.09, approximately 4.4% of the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.

Fragmentation Analysis

The molecule is expected to fragment at its weakest points. The piperazine ring and the ester group are common sites of cleavage.[6][7]

Caption: Predicted MS/MS fragmentation pathway.

Data Summary: Predicted Mass Fragments

| m/z (Calculated) | Proposed Fragment | Notes |

| 242.0966 | [C₁₀H₁₆N₃O₂S]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 214.0653 | [C₈H₁₂N₃O₂S]⁺ | Loss of ethene (C₂H₄) from the ethyl group |

| 197.0548 | [C₈H₁₀N₃OS]⁺ | Loss of the ethoxy radical (•OC₂H₅) |

| 156.0286 | [C₅H₆N₃S]⁺ | Resulting from cleavage within the piperazine ring |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 242.1) for collision-induced dissociation (CID) with argon, using a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the constitution. It is the definitive method for establishing atom-to-atom connectivity.[8] ¹H NMR identifies all unique proton environments and their neighboring protons, while ¹³C NMR accounts for every carbon atom in the structure. By integrating data from both, along with 2D NMR experiments like HMBC, we can piece together the molecular skeleton with absolute confidence.

¹H NMR - Expected Spectrum & Interpretation

-

Ethyl Group: This will present as a classic quartet (~4.3 ppm) for the -O-CH₂- protons, coupled to a triplet (~1.3 ppm) for the -CH₃ protons. The downfield shift of the CH₂ is due to the deshielding effect of the adjacent oxygen atom.

-

Thiazole Ring: A single proton is attached to the thiazole ring at position 5. This will appear as a sharp singlet, typically in the aromatic region (~7.5-8.0 ppm).

-

Piperazine Ring: The four protons on the carbons adjacent to the thiazole (positions 2' and 6') will be chemically equivalent and appear as a triplet or multiplet (~3.6 ppm). The four protons on the carbons adjacent to the N-H group (positions 3' and 5') will appear as a separate triplet or multiplet, slightly upfield (~3.0 ppm).

-

Piperazine N-H: A broad singlet, often around 2.5-3.5 ppm. Its broadness is due to quadrupole broadening and chemical exchange. This peak will disappear upon addition of a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.

¹³C NMR - Expected Spectrum & Interpretation

-

Carbonyl Carbon: The ester C=O carbon is the most deshielded, appearing far downfield (~162 ppm).

-

Thiazole Carbons: The three carbons of the thiazole ring will appear in the ~115-165 ppm range. C2 (attached to the piperazine) will be the most downfield, followed by C4 (attached to the ester).

-

Piperazine Carbons: Two distinct signals are expected in the aliphatic region, corresponding to the two sets of equivalent carbons (~45-55 ppm).

-

Ethyl Carbons: The -O-CH₂- carbon will be around 61 ppm, while the terminal -CH₃ carbon will be the most upfield signal, around 14 ppm.

Data Summary: Predicted NMR Assignments

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ethyl -CH₃ | ~1.3 ppm (triplet, 3H) | ~14 ppm |

| Ethyl -CH₂- | ~4.3 ppm (quartet, 2H) | ~61 ppm |

| Piperazine -CH₂- (N-H side) | ~3.0 ppm (multiplet, 4H) | ~45 ppm |

| Piperazine -CH₂- (Thiazole side) | ~3.6 ppm (multiplet, 4H) | ~52 ppm |

| Piperazine N-H | ~3.2 ppm (broad singlet, 1H) | - |

| Thiazole C5-H | ~7.8 ppm (singlet, 1H) | ~118 ppm |

| Thiazole C4 | - | ~145 ppm |

| Thiazole C2 | - | ~165 ppm |

| Ester C=O | - | ~162 ppm |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans with a 90° pulse and a relaxation delay of 2-5 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-2048 scans using a proton-decoupled pulse sequence.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Confirmatory D₂O Exchange: After initial ¹H NMR acquisition, add one drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the N-H proton signal.

-

2D NMR (Optional but Recommended): Acquire HMBC and HSQC spectra to unambiguously correlate proton and carbon signals, confirming the connectivity between the piperazine and thiazole rings.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.[1][9] While NMR and MS determine the atomic arrangement and formula, IR validates that the expected bond types (C=O, N-H, C-O) are indeed present. This provides a crucial layer of self-validation; if a strong carbonyl stretch were absent, for example, it would immediately call the proposed ester structure into question.

Expected Data & Interpretation

-

N-H Stretch: A moderate, sharp absorption peak is expected in the 3300-3400 cm⁻¹ region, characteristic of the secondary amine in the piperazine ring.[10]

-

C-H Stretches: Aliphatic C-H stretches from the ethyl and piperazine groups will appear as multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

C=O Stretch: A very strong, sharp absorption band around 1710-1730 cm⁻¹ is the unmistakable signature of the ester carbonyl group.[11]

-

C=N / C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations within the thiazole ring.[12]

-

C-O Stretch: A strong band in the fingerprint region, typically 1200-1250 cm⁻¹, corresponding to the C-O single bond of the ester.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |

| ~3350 | N-H Stretch (Amine) | Medium, Sharp |

| 2850-2980 | C-H Stretch (Aliphatic) | Medium-Strong |

| ~1720 | C=O Stretch (Ester) | Strong, Sharp |

| 1500-1620 | C=N / C=C (Thiazole Ring) | Medium |

| ~1240 | C-O Stretch (Ester) | Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

Conclusion: A Triangulated and Trustworthy Assignment

The structural elucidation of this compound is achieved not by a single measurement, but by the robust synthesis of complementary data from three orthogonal analytical techniques.

-

Mass Spectrometry establishes the correct elemental formula (C₁₀H₁₅N₃O₂S).

-

Infrared Spectroscopy confirms the presence of the required functional groups (N-H, C=O, C-O).

-

NMR Spectroscopy provides the definitive map of atomic connectivity, confirming the ethyl ester, the substitution pattern of the thiazole, and the linkage to the piperazine ring.

Each piece of evidence reinforces the others, creating a self-validating dataset that supports the proposed structure with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures that the structural foundation upon which further research and development are built is both solid and trustworthy.

References

- 1. benchchem.com [benchchem.com]

- 2. intertek.com [intertek.com]

- 3. jchps.com [jchps.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (CAS 104481-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic building block that merges two key pharmacophores: the thiazole ring and the piperazine moiety. This unique combination has positioned it as a valuable intermediate in the synthesis of novel therapeutic agents. The thiazole ring is a core component of numerous biologically active compounds, including vitamin B1 (thiamine), while the piperazine ring is a common feature in drugs targeting the central nervous system (CNS). This guide provides a comprehensive overview of the known properties, a proposed synthetic route, predicted spectral data, and potential applications of this compound, offering a technical resource for scientists engaged in drug discovery and development. The molecule's structure is particularly relevant for creating libraries of compounds for screening against various biological targets, with potential applications in developing antipsychotic, antidepressant, or antimicrobial drugs.[1]

Core Properties and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 104481-24-5 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂S | [1] |

| Molecular Weight | 241.31 g/mol | [1] |

| Boiling Point | 378.4°C (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol. | Inferred from related compounds |

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be logically approached through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by a nucleophilic aromatic substitution. This proposed protocol is based on established methodologies for analogous compounds and is designed to be a self-validating system through in-process checks and final product characterization.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-chloro-thiazole-4-carboxylate

The initial step involves the formation of the thiazole ring. This is a classic cyclocondensation reaction.

-

Rationale: The Hantzsch synthesis is a reliable and high-yielding method for creating substituted thiazole rings from α-haloketones (or their ester equivalents) and a thioamide. In this case, we use thiourea and ethyl bromopyruvate. The resulting 2-aminothiazole can then be converted to a 2-chloro derivative, which is an excellent electrophile for the subsequent substitution reaction.

-

Experimental Protocol:

-

To a solution of ethyl bromopyruvate (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried.

-

The 2-amino group is then converted to a 2-chloro group via a Sandmeyer-type reaction. Dissolve the aminothiazole in an aqueous solution of hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the low temperature.

-

Slowly add the resulting diazonium salt solution to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Stir the reaction at room temperature for 1-2 hours, then extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-chloro-thiazole-4-carboxylate.

-

Step 2: Nucleophilic Aromatic Substitution with Piperazine

The second step introduces the piperazine moiety onto the thiazole core.

-

Rationale: The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic substitution. Piperazine, with its secondary amine, acts as the nucleophile. An excess of piperazine is used to act as both the nucleophile and the base to quench the HCl generated during the reaction, driving the reaction to completion.

-

Experimental Protocol:

-

Dissolve the crude ethyl 2-chloro-thiazole-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add piperazine (2.5 eq) to the solution. The excess piperazine serves as a base to neutralize the HCl byproduct.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove excess piperazine and salts.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product, this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for the target compound.

Predicted Spectral Data for Structural Elucidation

In the absence of published experimental spectra, the following predictions are based on the analysis of the compound's structure and data from analogous molecules. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

| Technique | Predicted Spectral Features |

| ¹H NMR | Ethyl group: Triplet (~1.3 ppm, 3H) and a quartet (~4.3 ppm, 2H). Thiazole ring: Singlet (~7.5-8.0 ppm, 1H) for the proton at the C5 position. Piperazine ring: Two broad multiplets or singlets, one around ~3.6 ppm (4H, adjacent to thiazole) and another around ~3.0 ppm (4H, adjacent to NH). A broad singlet for the NH proton may also be visible. |

| ¹³C NMR | Ethyl group: Signals around ~14 ppm (CH₃) and ~61 ppm (CH₂). Ester carbonyl: Signal around ~160-165 ppm. Thiazole ring: Three signals expected in the aromatic region, with the C2 carbon (attached to piperazine) being the most downfield (~170 ppm), the C4 carbon (attached to the ester) around ~145 ppm, and the C5 carbon around ~115-120 ppm. Piperazine ring: Two signals for the methylene carbons, likely around ~45-55 ppm. |

| IR Spectroscopy | C=O stretch (ester): Strong absorption band around 1710-1730 cm⁻¹. N-H stretch (piperazine): Moderate, potentially broad band around 3300-3400 cm⁻¹. C-N stretches: Multiple bands in the 1200-1350 cm⁻¹ region. C=N and C=C stretches (thiazole): Bands in the 1500-1650 cm⁻¹ region. C-O stretch (ester): Strong band around 1100-1250 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 241.31, corresponding to the molecular weight of the compound. Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the piperazine ring. |

Reactivity and Application in Drug Discovery

The chemical nature of this compound makes it a versatile intermediate for further chemical modification.

-

Reactivity of the Piperazine Ring: The secondary amine of the piperazine ring is a key site for derivatization. It can readily undergo N-alkylation, N-acylation, or reductive amination to attach a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different chemical groups to probe interactions with biological targets.

-

Reactivity of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many drugs, including the anti-cancer drug Dasatinib, which features a related 2-aminothiazole carboxamide core.

Role as a Scaffold in Medicinal Chemistry

The combination of the thiazole and piperazine rings is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core structure have been investigated for a range of biological activities:

-

Antimicrobial Agents: The thiazole ring is a known component of many antimicrobial agents. By modifying the piperazine substituent, novel compounds with activity against resistant bacterial and fungal strains can be developed.

-

CNS-Active Agents: The piperazine moiety is a well-known "CNS-phore," present in many antipsychotic and antidepressant drugs. It is thought to improve physicochemical properties, such as solubility and the ability to cross the blood-brain barrier.

-

Anticancer Agents: As mentioned, the 2-aminothiazole core is central to the kinase inhibitor Dasatinib. The ability to easily derivatize both the piperazine and the ester group of the title compound makes it an attractive starting point for the synthesis of new kinase inhibitors and other anticancer agents.

Logical Relationship in Drug Discovery

Caption: Drug discovery workflow using the core scaffold.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally related compounds, such as 2-aminothiazoles, suggest the following precautions should be taken:

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid formation of dust and aerosols.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).

-

Hazard Statements (Potential): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed or in contact with skin.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its combination of a reactive piperazine handle and a modifiable ester group on a biologically relevant thiazole core makes it an ideal starting material for the synthesis of diverse compound libraries. While detailed experimental data on the compound itself is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. Researchers and drug development professionals can leverage this information to accelerate their discovery programs targeting a wide range of human diseases.

References

An In-depth Technical Guide to Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate: A Keystone Scaffold in Medicinal Chemistry

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate, a heterocyclic building block of significant interest in the field of medicinal chemistry. We will delve into its fundamental molecular characteristics, its strategic importance in the synthesis of bioactive compounds, and provide insights into its application in contemporary drug discovery programs.

Core Molecular Attributes

Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate is a substituted thiazole derivative featuring a piperazine moiety at the 2-position and an ethyl carboxylate group at the 4-position. These structural features are pivotal to its utility as a versatile scaffold in the design of novel therapeutic agents.

| Property | Value |

| Molecular Formula | C10H15N3O2S |

| Molecular Weight | 241.31 g/mol [1] |

| CAS Number | 104481-24-5[1] |

| Boiling Point | 378.4°C[1] |

The Strategic Importance in Drug Discovery

The unique structural amalgamation of a thiazole ring, a piperazine ring, and an ethyl ester functional group confers upon this molecule a desirable profile for a drug precursor. It is extensively used as a starting material in the synthesis of a wide array of pharmaceutical compounds.[1]

The piperazine and thiazole components are particularly noteworthy for their established roles in enhancing the binding affinity of molecules to biological targets.[1] This has led to the successful development of compounds with potential applications as antipsychotic, antidepressant, and antimicrobial agents.[1] Furthermore, its structural attributes are often exploited in the design of novel drugs targeting the central nervous system, owing to its potential to be modified to efficiently cross the blood-brain barrier.[1]

Synthesis and Methodologies

The synthesis of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate and its derivatives is a cornerstone for medicinal chemists. A generalized synthetic workflow is outlined below, emphasizing the key transformations.

Caption: Generalized synthetic workflow for ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate.

Experimental Protocol: A Representative Synthesis

The following protocol details a common method for the synthesis of 2-substituted thiazoles, which can be adapted for the specific synthesis of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate. This method is based on the well-established Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.

Objective: To synthesize a 2-substituted thiazole-4-carboxylate ester.

Materials:

-

A suitable thioamide (e.g., pyridine-4-carbothioamide for a related structure)

-

An alpha-halo ketone or ester (e.g., ethyl 2-chloro-3-oxobutanoate)

-

Absolute Ethanol

-

10% Sodium Bicarbonate Solution

-

Cold Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the thioamide (1 equivalent) and the alpha-halo ester (1 equivalent) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 5 hours.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into cold water.

-

Neutralization: Carefully neutralize the mixture with a 10% sodium bicarbonate solution until the effervescence ceases.

-

Isolation: The solid product that precipitates out is collected by filtration.

-

Purification: The collected solid is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol.

This protocol is a foundational method and may require optimization of reaction conditions, such as temperature, reaction time, and purification techniques, depending on the specific substrates used.

Logical Relationship of Structural Moieties and Bioactivity

The chemical structure of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate is a composite of pharmacologically significant moieties. The interplay between these components is crucial for its biological activity and its role as a versatile intermediate.

References

An In-depth Technical Guide to the Predicted Spectroscopic Profile of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by empirical data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this important pharmaceutical intermediate. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction and Molecular Overview

This compound (CAS No: 104481-24-5) is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a thiazole ring, a piperazine moiety, and an ethyl carboxylate group, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of antipsychotic, antidepressant, and antimicrobial drugs. The strategic combination of these functional groups allows for diverse biological interactions and potential modulation of central nervous system targets.

A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its structure in various chemical and biological contexts.

Molecular Formula: C₁₀H₁₅N₃O₂S

Molecular Weight: 241.31 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Analysis Protocols: A Self-Validating Approach

The following sections detail the predicted spectroscopic data. The acquisition of this data in a laboratory setting should follow rigorous, standardized protocols to ensure reproducibility and accuracy. The synergy between NMR, MS, and IR data provides a self-validating system: NMR confirms the carbon-hydrogen framework, MS verifies the molecular weight and elemental composition, and IR confirms the presence of key functional groups.

General Protocol for Spectroscopic Analysis:

Caption: Workflow for comprehensive spectroscopic analysis.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers. The predicted spectrum of this compound is based on the analysis of its constituent fragments.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.0 | s | 1H | H-5 (thiazole) | The proton on the thiazole ring is expected to be in the aromatic region, deshielded by the electron-withdrawing carboxylate group and the ring's aromaticity. Similar protons in ethyl 2-aminothiazole-4-carboxylate derivatives appear in this region.[1] |

| ~4.3 | q | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and typically appear as a quartet due to coupling with the methyl protons. This is a characteristic pattern for ethyl esters.[2][3] |

| ~3.6 | t | 4H | H-2', H-6' (piperazine) | These protons are adjacent to the thiazole ring and are expected to be deshielded. In many N-substituted piperazines, the protons on the carbons attached to the substituent appear as a triplet.[4][5] |

| ~3.0 | t | 4H | H-3', H-5' (piperazine) | These protons are adjacent to the secondary amine and are expected to be at a slightly higher field compared to the H-2' and H-6' protons.[4][5] |

| ~2.0 (broad) | s | 1H | N-H (piperazine) | The chemical shift of the N-H proton can vary significantly depending on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O. |

| ~1.3 | t | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are in a typical aliphatic region and appear as a triplet due to coupling with the adjacent methylene protons.[2][3] |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

-

Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale and Comparative Insights |

| ~168 | C-2 (thiazole) | Carbons double-bonded to two heteroatoms in heterocyclic systems are highly deshielded. In 2-substituted thiazoles, this carbon typically appears in this region.[6][7] |

| ~162 | C =O (ester) | The carbonyl carbon of an ester is highly deshielded and is a characteristic peak in this region.[8][9][10] |

| ~145 | C-4 (thiazole) | This carbon is part of the thiazole ring and is deshielded due to its attachment to the carboxylate group. |

| ~115 | C-5 (thiazole) | The C-H carbon of the thiazole ring is expected in the aromatic region. |

| ~61 | -O -CH₂-CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.[8][10] |

| ~50 | C-2', C-6' (piperazine) | These carbons are adjacent to the thiazole ring and are expected to be deshielded compared to the other piperazine carbons. |

| ~45 | C-3', C-5' (piperazine) | These carbons are in a typical aliphatic amine environment. |

| ~14 | -O-CH₂-C H₃ | The methyl carbon of the ethyl ester is in the upfield aliphatic region.[8][10] |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source in positive ion mode.

-

Acquire the mass spectrum, and if possible, perform tandem MS (MS/MS) on the molecular ion to observe fragmentation.

Predicted MS Data:

-

Molecular Ion (M+H)⁺: m/z = 242.09

-

Rationale: In ESI-MS, protonation of the basic nitrogen atoms (in the piperazine or thiazole ring) is expected, leading to a pseudomolecular ion at [M+H]⁺.

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways in ESI-MS.

Key Predicted Fragments:

| m/z (Predicted) | Proposed Fragment Structure | Rationale |

| 196 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group is a common fragmentation pathway. |

| 168 | [2-(piperazin-1-yl)thiazole]⁺ | Cleavage of the bond between the thiazole ring and the carboxyl group. |

| 156 | [C₇H₇N₃S]⁺ | Fragmentation involving the loss of part of the ethyl ester and rearrangement. |

| 85 | [C₄H₉N₂]⁺ | A characteristic fragment corresponding to the protonated piperazine ring after cleavage from the thiazole. The fragmentation of piperazine derivatives often involves cleavage of the bonds within the piperazine ring itself.[11][12] |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of the bonds.

Experimental Protocol:

-

Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Alternatively, mix the sample with KBr powder and press it into a pellet.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3300-3400 | N-H Stretch | Secondary Amine (Piperazine) | The N-H stretching vibration of secondary amines typically appears in this region as a medium intensity band. |

| 2850-3000 | C-H Stretch | Aliphatic (Ethyl, Piperazine) | These bands are characteristic of sp³ C-H bonds. |

| ~1720 | C=O Stretch | Ester | The carbonyl stretch of an ester is a strong, sharp band and is one of the most prominent features in the spectrum. For aliphatic esters, this is typically around 1735-1750 cm⁻¹.[13][14][15] |

| ~1600 & ~1500 | C=N and C=C Stretch | Thiazole Ring | Aromatic and heteroaromatic rings show characteristic stretching vibrations in this region. Thiazole derivatives typically exhibit bands in these ranges.[16][17][18][19][20] |

| 1200-1300 | C-O Stretch | Ester | The C-O stretching vibration of the ester group is also a strong and characteristic band.[14] |

| 1100-1200 | C-N Stretch | Amine (Piperazine) | The C-N stretching of the piperazine ring is expected in this region. |

Conclusion

This guide provides a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data serve as a valuable reference for researchers in the synthesis, purification, and characterization of this compound. Experimental verification of these predictions will further solidify our understanding of this important molecule and aid in its application in drug discovery and development. The cross-correlation of data from these different spectroscopic techniques provides a robust and self-validating method for structural confirmation.

References

- 1. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-ETHYL-N-BUTYRIC ACID ETHYL ESTER(2983-38-2) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

¹H NMR and ¹³C NMR spectrum of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a heterocyclic compound featuring a thiazole core, a piperazine moiety, and an ethyl ester group. We will dissect the anticipated spectral features, including chemical shifts, coupling constants, and signal multiplicities, grounding our predictions in fundamental principles and data from analogous structures. Furthermore, this document outlines a robust, field-proven protocol for the acquisition of high-quality NMR data, ensuring experimental reliability and accuracy. The synthesis of theoretical knowledge and practical application herein serves as a comprehensive resource for scientists engaged in the characterization of complex organic molecules.

Molecular Structure and NMR Assignment Strategy

The unequivocal structural confirmation of this compound hinges on the correct assignment of each unique proton and carbon signal in its NMR spectra. The molecule's structure is comprised of three distinct fragments: an ethyl carboxylate group, a disubstituted thiazole ring, and a piperazine ring. The electron-rich and electron-deficient regions created by the nitrogen and sulfur heteroatoms, as well as the carbonyl group, generate a dispersed and highly informative NMR landscape.

Below is the chemical structure with a systematic numbering scheme that will be used for spectral assignment throughout this guide.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show five distinct sets of signals corresponding to the ethyl, thiazole, and piperazine protons. The choice of solvent can significantly influence chemical shifts due to interactions between the solvent and solute.[1][2] Deuterated chloroform (CDCl₃) is a common choice for initial analysis.[2]

Analysis of Expected Resonances:

-

Thiazole Proton (Hᵉ): The lone proton on the thiazole ring (H-5) is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the aromatic ring current and the electronic effects of the adjacent sulfur atom and the C4-carboxylate group.[3] Thiazole protons typically resonate between 7.27 and 8.77 ppm.[3]

-

Piperazine Protons (Hᶜ, Hᵈ, NH): The piperazine ring contains four methylene groups. Due to the substitution on one nitrogen, the protons on the two CH₂ groups adjacent to the thiazole ring (labeled Hᶜ) are in a different chemical environment than the protons on the two CH₂ groups adjacent to the NH moiety (labeled Hᵈ). This results in two distinct signals, likely appearing as multiplets (triplets if coupling is well-resolved). An additional, often broad, signal will correspond to the N-H proton. Its chemical shift and appearance can vary with concentration and temperature.

-

Ethyl Protons (Hᵃ, Hᵇ): The ethyl ester group will produce two characteristic signals. The methylene protons (Hᵃ) are adjacent to an oxygen atom, causing a downfield shift, and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (Hᵇ) will appear further upfield as a triplet, coupling with the two methylene protons.

Summary of Predicted ¹H NMR Data:

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Hᵉ | Thiazole C5-H | ~8.0 | s (singlet) | 1H |

| Hᶜ | Piperazine -N-CH₂- | ~3.6 | t (triplet) | 4H |

| Hᵈ | Piperazine -NH-CH₂- | ~3.0 | t (triplet) | 4H |

| NH | Piperazine N-H | ~2.0 (variable) | br s (broad singlet) | 1H |

| Hᵃ | Ethyl -O-CH₂- | ~4.4 | q (quartet) | 2H |

| Hᵇ | Ethyl -CH₃ | ~1.4 | t (triplet) | 3H |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often results in a spectrum with baseline-resolved signals for each carbon.[4]

Analysis of Expected Resonances:

-

Thiazole Carbons (C2, C4, C5): The three carbons of the thiazole ring will have distinct chemical shifts. C2, being bonded to two nitrogen atoms (one in the ring, one from piperazine), is expected to be the most downfield. C4, attached to the electron-withdrawing carboxylate group, will also be significantly downfield. C5, the only proton-bearing carbon on the ring, will be the most upfield of the three.

-

Carboxylate Group (C=O, Cᵃ, Cᵇ): The carbonyl carbon (C=O) of the ester will appear far downfield, typically in the 160-170 ppm range. The ethyl group carbons will appear in the aliphatic region; the methylene carbon (Cᵃ) bonded to oxygen will be around 60 ppm, while the terminal methyl carbon (Cᵇ) will be much further upfield.[4][5]

-

Piperazine Carbons (Cᶜ, Cᵈ): Similar to the protons, the piperazine carbons are divided into two sets. The carbons adjacent to the thiazole-substituted nitrogen (Cᶜ) will be in a different environment and likely at a different chemical shift than the carbons adjacent to the NH group (Cᵈ).[6]

Summary of Predicted ¹³C NMR Data:

| Label | Assignment | Predicted δ (ppm) |

| C=O | Ester Carbonyl | ~162 |

| C2 | Thiazole C2 | ~170 |

| C4 | Thiazole C4 | ~148 |

| C5 | Thiazole C5 | ~120 |

| Cᵃ | Ethyl -O-CH₂- | ~61 |

| Cᶜ | Piperazine -N-CH₂- | ~50 |

| Cᵈ | Piperazine -NH-CH₂- | ~45 |

| Cᵇ | Ethyl -CH₃ | ~14 |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires careful sample preparation and parameter optimization.[7] The following protocol provides a robust workflow for the analysis of this compound.

Caption: Workflow for NMR spectral analysis.

Step-by-Step Methodology:

-

Sample Preparation [8]

-

Purity: Ensure the sample is of high purity to avoid signals from contaminants.

-

Solvent: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which often contains tetramethylsilane (TMS) as an internal standard.[9]

-

Transfer: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to a height of at least 4 cm.[8]

-

-

¹H NMR Acquisition Parameters [9]

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set to a range of approximately 12-16 ppm to cover all expected signals.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for quantitative analysis.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters [8]

-

Pulse Program: Employ a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum of singlets.

-

Spectral Width: Set to a wide range, typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Note that quaternary carbons, like the C=O and C2/C4 of the thiazole, can have long relaxation times (T1), and a sufficient delay is needed for their accurate observation.[10]

-

Number of Scans: 128 to several thousand scans may be required depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing [9]

-

Transformation: Apply an appropriate window function (e.g., exponential multiplication with 0.3 Hz line broadening for ¹H) and perform a Fourier transform.

-

Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is absent, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

-

Conclusion and Further Steps

The combined analysis of the ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and integration values create a unique spectral fingerprint that directly corresponds to its molecular architecture.

For unambiguous assignment, especially for the closely resonating piperazine signals and the quaternary thiazole carbons, advanced 2D NMR experiments are recommended.

-

COSY (Correlation Spectroscopy): Would confirm the Hᵃ-Hᵇ coupling in the ethyl group and the Hᶜ-Hᵈ coupling within the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon (e.g., Hᵉ to C5, Hᵃ to Cᵃ).

-

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, which are invaluable for connecting the molecular fragments. For example, it could show correlations from the Hᵉ proton to C4 and the carboxyl carbon, confirming their proximity.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this and structurally related molecules, accelerating the pace of research and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Mass spectrometry analysis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

An In-depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, structures incorporating thiazole and piperazine rings are of significant interest due to their versatile biological activities. This compound represents a quintessential scaffold in this class. Its robust and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for advancing any potential drug candidate. This guide serves as a comprehensive manual for the mass spectrometric analysis of this molecule, moving beyond rote protocols to elucidate the rationale behind the analytical strategy, from first principles to final data interpretation.

The Analyte: A Structural and Physicochemical Profile

A successful mass spectrometry method is born from an intimate understanding of the analyte's chemical nature. The structure itself dictates the strategy.

Figure 1: Structure of this compound

An In-depth Technical Guide to the Physicochemical and Chemical Properties of Piperazine-Thiazole Derivatives

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, characterization, and key physicochemical properties of piperazine-thiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.

The synergistic combination of the piperazine and thiazole scaffolds has given rise to a versatile class of molecules with a broad spectrum of biological activities. Piperazine, a six-membered ring with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs and contributes to a wide range of pharmacological effects.[2][3] This guide delves into the core chemical and physical characteristics of these hybrid molecules, offering insights into their synthesis, structural analysis, and the properties that govern their behavior in biological systems.

I. Synthesis of Piperazine-Thiazole Derivatives: A Modular Approach

The synthesis of piperazine-thiazole derivatives typically follows a modular and convergent strategy, allowing for the generation of diverse chemical libraries. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.[4][5] This approach allows for the introduction of various substituents on the thiazole ring.

A general synthetic pathway often commences with the preparation of a 2-amino-4-substituted thiazole intermediate. This can be achieved by reacting an appropriate α-bromoacetophenone derivative with thiourea.[5] The resulting 2-aminothiazole can then be coupled with a suitably functionalized piperazine moiety.

For instance, a widely employed strategy involves the reaction of a 4-(chloromethyl)-2-aminothiazole with piperazine, leading to the formation of a piperazine-tethered thiazole.[6][7] Subsequent acylation or alkylation of the second nitrogen atom of the piperazine ring with a variety of carboxylic acids or alkyl halides allows for the introduction of further diversity.[6][7]

Experimental Protocol: Parallel Synthesis of 4-(Piperazin-1-ylmethyl)thiazol-2-amine Derivatives[6][7]

This protocol outlines a solid-phase approach for the parallel synthesis of a library of piperazine-tethered thiazole compounds.

Materials:

-

p-Methylbenzhydrylamine hydrochloride (MBHA·HCl) resin

-

Boc-protected amino acids (e.g., Boc-Phe-OH)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Thiourea

-

1,3-Dichloroacetone

-

Piperazine

-

Assorted carboxylic acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Preparation: Swell MBHA·HCl resin in DCM. Neutralize with 5% DIEA in DCM.

-

Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling agent like HBTU in the presence of DIEA.

-

Boc Deprotection: Remove the Boc protecting group using 50% TFA in DCM.

-

Thiazole Ring Formation: React the deprotected amine with thiourea and 1,3-dichloroacetone to form the 4-(chloromethyl)-2-aminothiazole on the solid support.

-

Piperazine Coupling: Treat the resin-bound chloromethylthiazole with an excess of piperazine to displace the chloride and form the piperazine-tethered thiazole.

-

Diversification: Acylate the free secondary amine of the piperazine with a variety of carboxylic acids using HBTU and DIEA.

-

Cleavage and Purification: Cleave the final compounds from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for the synthesis of piperazine-thiazole derivatives.

II. Spectroscopic Characterization

The structural elucidation of piperazine-thiazole derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectra of these compounds exhibit characteristic signals. The protons of the piperazine ring typically appear as multiplets in the range of 2.5-4.0 ppm. The thiazole proton at the C5 position usually resonates as a singlet between 6.5 and 7.5 ppm. Aromatic protons from substituents will appear in their expected downfield regions.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectra provide further structural confirmation. The carbons of the piperazine ring are typically observed between 40 and 60 ppm. The thiazole ring carbons have characteristic shifts, with the C2 carbon (bearing the amino and piperazine linkage) appearing further downfield.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds, often observed as the [M+H]⁺ ion.[6]

III. Physicochemical Properties: Key Determinants of Drug-Likeness

The physicochemical properties of piperazine-thiazole derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing their efficacy and safety as potential drug candidates.

| Property | Description | Experimental Determination | Typical Values/Considerations |

| Melting Point (°C) | The temperature at which a solid becomes a liquid. It is an indicator of purity and crystal lattice energy. | Determined using a melting point apparatus with open capillary tubes. | Varies widely depending on the substituents and crystal packing. Crystalline solids generally have sharp melting points. |

| Solubility (µg/mL) | The maximum concentration of a substance that can dissolve in a solvent at a given temperature. Aqueous solubility is crucial for oral bioavailability. | Shake-flask method followed by quantification using HPLC.[8] | Can be modulated by salt formation. The basic nitrogens of the piperazine ring can be protonated to form more soluble salts.[9] |

| Lipophilicity (logP) | The logarithm of the partition coefficient between n-octanol and water. It is a measure of a compound's hydrophobicity and affects its ability to cross cell membranes. | Shake-flask method or calculated using computational models.[10][11] | Generally, a logP between 1 and 5 is considered optimal for oral drug absorption. The nature of substituents on the thiazole and piperazine rings significantly influences logP. |

| Acidity/Basicity (pKa) | The negative logarithm of the acid dissociation constant. For piperazine derivatives, the pKa values of the two nitrogen atoms determine the extent of ionization at physiological pH. | Potentiometric titration or UV-spectrophotometric methods.[11][12] | Piperazine itself has two pKa values (pKa1 ≈ 5.7 and pKa2 ≈ 9.8). The pKa of piperazine-thiazole derivatives will be influenced by the electronic effects of the thiazole ring and other substituents. |

Experimental Protocol: Determination of logP (Shake-Flask Method)[12]

Materials:

-

Piperazine-thiazole derivative

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the compound in either water or n-octanol.

-

Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Phase Separation: Allow the layers to separate completely. If necessary, centrifuge to ensure clear separation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Caption: Interrelationship of key physicochemical properties influencing oral drug absorption.

IV. Crystalline Structure and Polymorphism

The solid-state properties of piperazine-thiazole derivatives, including their crystal structure and potential for polymorphism, are of paramount importance in drug development. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While specific crystal structures for a wide range of piperazine-thiazole derivatives are not extensively documented in publicly available databases, studies on related arylpiperazine and thiazole compounds provide valuable insights.[13][14][15] The piperazine ring typically adopts a chair conformation. The overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, are dictated by the nature and position of the substituents. These interactions play a crucial role in determining the crystal packing and, consequently, the physicochemical properties of the solid form.

The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements and/or conformations of the molecules in the crystal lattice, should be considered. Different polymorphs can exhibit distinct solubilities, melting points, and stabilities, which can have significant implications for drug formulation and bioavailability.

V. Structure-Activity Relationships (SAR)

The modular nature of the synthesis of piperazine-thiazole derivatives has facilitated the exploration of structure-activity relationships for various biological targets. By systematically modifying the substituents on both the thiazole and piperazine rings, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

For example, in the context of anticancer activity, the nature of the aryl group at the 4-position of the thiazole ring and the substituent on the second piperazine nitrogen have been shown to be critical for cytotoxicity.[16] Similarly, for antimalarial activity, specific substitutions on the piperazine moiety have been found to significantly enhance the potency against resistant strains of Plasmodium falciparum.[6][7] A thorough understanding of SAR is essential for the rational design of new and improved piperazine-thiazole-based therapeutic agents.

VI. Conclusion

Piperazine-thiazole derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis allows for the creation of large and diverse chemical libraries, while their favorable physicochemical properties, largely imparted by the piperazine moiety, make them attractive candidates for development as orally bioavailable drugs. A comprehensive understanding of their synthesis, spectroscopic characterization, and key physicochemical properties, as outlined in this guide, is fundamental for researchers and scientists working to unlock the full therapeutic potential of this important chemical scaffold.

VII. References

-

BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. BenchChem.

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC.

-

The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. (2016). Journal of Crystallography.

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate.

-

Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. Der Pharma Chemica.

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry.

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). International Journal of Molecular Sciences.

-

Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. (2025). ResearchGate.

-

An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. (2022). Journal of Pharmaceutical Sciences.

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). Molecules.

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2016). Molecules.

-

Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2021). European Journal of Medicinal Chemistry.

-

Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate.

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2023). Molecules.

-

Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. (2025). ResearchGate.

-

Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. (1993). Pharmazie.

-

Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. Cumhuriyet Science Journal.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC.

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2023). ResearchGate.

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Semantic Scholar.

References

- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uregina.ca [uregina.ca]

- 13. preprints.org [preprints.org]

- 14. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critically, its potential biological activities. Drawing upon extensive research into the broader class of piperazine-thiazole hybrids, this document offers a technical framework for understanding and evaluating this promising molecule. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes data from closely related analogues to provide a robust predictive overview of its likely biological profile and the methodologies for its assessment.

Introduction: The Promise of Piperazine-Thiazole Scaffolds

The convergence of a piperazine ring and a thiazole nucleus in a single molecular entity has garnered considerable attention in the field of drug discovery. Both moieties are recognized as "privileged structures," frequently appearing in a wide array of biologically active compounds.

The thiazole ring is a cornerstone of many pharmaceuticals, valued for its diverse pharmacological activities, including antimicrobial and anticancer effects.[1][2][3] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its efficacy as a pharmacophore.

The piperazine moiety , a six-membered ring containing two nitrogen atoms, is another key player in medicinal chemistry. Its inclusion in a molecule can enhance pharmacokinetic properties, such as solubility and bioavailability, and it often serves as a versatile linker to introduce additional functional groups.[4][5] Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer and antimicrobial activities.[6][7][8]

The combination of these two scaffolds in This compound presents a molecule with a high potential for significant biological activity. The ethyl carboxylate group at the 4-position of the thiazole ring offers a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.

Synthesis and Physicochemical Properties

The synthesis of this compound and its analogues typically follows established routes for the formation of 2-aminothiazoles. A common synthetic pathway involves the Hantzsch thiazole synthesis, where a thiourea or thioamide reacts with an α-haloketone.

A plausible synthetic route is outlined below:

Caption: Plausible synthetic pathway for this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₅N₃O₂S |

| Molecular Weight | 241.31 g/mol |

| Boiling Point | 378.4°C |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol.[9] |

| Appearance | Likely a solid at room temperature. |

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on related piperazine-thiazole compounds, this compound is predicted to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3] The mechanism of action for thiazole-based antimicrobials can vary, but often involves the inhibition of essential microbial enzymes.

Potential Mechanisms of Antibacterial Action:

-

DNA Gyrase Inhibition: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[10] This mechanism is a validated target for antibacterial drugs.

-

MurB Inhibition: Docking studies of some heteroaryl thiazole derivatives suggest a potential role for the inhibition of MurB, an enzyme involved in the biosynthesis of the bacterial cell wall component peptidoglycan.[10]

Potential Mechanisms of Antifungal Action:

-

Ergosterol Biosynthesis Inhibition: Similar to azole antifungals, thiazole derivatives may inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Disruption of ergosterol synthesis leads to increased membrane permeability and fungal cell death.

Anticancer Activity

The piperazine-thiazole scaffold is a promising framework for the development of novel anticancer agents. Numerous studies have reported the cytotoxic effects of such hybrids against a variety of cancer cell lines.[4][5][6]

Potential Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many piperazine-based thiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][7] This is a highly desirable mechanism for anticancer drugs as it minimizes inflammation. The apoptotic cascade can be initiated through various signaling pathways.

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M or SubG1), preventing cancer cells from proliferating.[6]

-

Kinase Inhibition: The piperazine moiety is a common feature in many kinase inhibitors used in cancer therapy. It is plausible that this compound or its derivatives could target specific kinases involved in cancer cell signaling pathways.

Caption: Potential mechanisms of anticancer activity.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of in vitro assays are recommended. The following protocols provide a standardized approach for this evaluation.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a robust and widely used method for the initial screening of potential anticancer compounds.[1]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations for testing.

-

Replace the medium in the 96-well plates with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-